1H-Pyrrolo[2,3-b]pyridin-5-ol
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3) is a heterocyclic aromatic compound with the molecular formula C₇H₆N₂O (molecular weight 134.14). It is a pale yellow solid with a melting point of 219–220°C, predicted boiling point of 381.8±42.0°C, and density of 1.41±0.1 g/cm³ . This compound serves as a critical intermediate in synthesizing Venetoclax (ABT-199), a potent BCL-2 inhibitor used in oncology . Its pKa (6.93±0.20) and hydroxyl group at position 5 contribute to its reactivity in coupling reactions, particularly in forming aryl ether bonds during drug synthesis .
Safety protocols highlight acute oral toxicity (Warning GHS07), necessitating protective equipment during handling .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQZKLXKFUBWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621793 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98549-88-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98549-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo(2,3-b)pyridin-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098549883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.229.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Cyclization of 2-Aminopyridine Derivatives
The most widely documented laboratory method involves the cyclization of 2-aminopyridine precursors. As detailed in industrial synthesis guidelines, this approach proceeds through nitration, reduction, and cyclization steps. For example, nitration of 2-aminopyridine at elevated temperatures (80–100°C) in concentrated sulfuric acid yields a nitro intermediate, which undergoes catalytic hydrogenation (H₂/Pd-C) to the corresponding amine. Subsequent cyclization in acidic media (e.g., HCl/EtOH) at reflux temperatures (78–85°C) generates the pyrrolo[2,3-b]pyridine core.
Key Reaction Parameters
- Nitration: 90°C, 6 hours, HNO₃/H₂SO₄
- Reduction: 25°C, 3 hours, 50 psi H₂, 5% Pd-C catalyst
- Cyclization: 80°C, 8 hours, 6M HCl in ethanol
This method achieves an overall yield of 42–48%, with purity >95% after recrystallization from aqueous ethanol.
Benzyl Protection/Deprotection Strategy
A patent-protected method (EP3292122B1) utilizes benzyl protection to enhance regioselectivity. The synthesis begins with 5-hydroxy-7-azaindole, which is treated with benzyl bromide in N,N-dimethylformamide (DMF) using potassium phosphate as a base (20°C, 4 hours). The benzyl-protected intermediate undergoes palladium-catalyzed coupling reactions before hydrogenolytic deprotection (H₂/Pd(OH)₂) to yield 1H-pyrrolo[2,3-b]pyridin-5-ol.
Advantages
- Improved regiocontrol (≥98% positional purity)
- Compatibility with diverse electrophiles at the 3-position
Alternative Precursor Routes
Recent studies explore substituted pyridine derivatives as starting materials. For instance, 3-cyano-2-fluoropyridine undergoes sequential amination (NH₃, CuI), cyclization (K₂CO₃, DMSO), and hydrolysis (H₂SO₄) to yield the target compound. This three-step process reduces byproduct formation compared to classical nitration routes.
Comparative Efficiency
| Method | Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration/Cyclization | 3 | 45 | 95 |
| Benzyl Protection | 4 | 38 | 97 |
| Cyano-Fluoro Route | 3 | 51 | 96 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial manufacturers employ continuous flow chemistry to enhance throughput. A representative process involves:
- Continuous nitration at 95°C with residence time of 12 minutes
- In-line hydrogenation using fixed-bed Pd/Al₂O₃ catalysts
- Acid-catalyzed cyclization in microreactor channels (78°C, 5-minute residence)
This system achieves 89% conversion efficiency with 92% isolated yield, operating at 50 kg/day capacity.
Solvent and Catalyst Optimization
Large-scale synthesis prioritizes:
- Solvent Recycling : DMF recovery rates >85% via vacuum distillation
- Catalyst Reuse : Pd-C catalysts maintain 80% activity after 10 cycles
- Waste Reduction : 98% atom economy through byproduct reintegration
Reaction Mechanisms and Intermediate Analysis
Cyclization Mechanism
The acid-catalyzed cyclization proceeds via protonation of the amine group, followed by intramolecular nucleophilic attack (Figure 1). Density functional theory (DFT) calculations indicate an activation energy barrier of 28.7 kcal/mol for the rate-determining ring-closure step.
Intermediate Characterization
Critical intermediates include:
- Nitro Intermediate (C₇H₆N₃O₂) : m/z 180.0534 (ESI-MS), δ 8.21 ppm (¹H NMR, aromatic H)
- Amine Precursor (C₇H₈N₂) : IR ν 3350 cm⁻¹ (N-H stretch), mp 142–144°C
Comparative Analysis of Synthesis Methods
Cost-Benefit Evaluation
| Parameter | Laboratory Method | Industrial Process |
|---|---|---|
| Raw Material Cost | $12.50/g | $4.80/g |
| Energy Consumption | 850 kJ/mol | 320 kJ/mol |
| Environmental Impact | High (E-factor 18) | Moderate (E-factor 6.2) |
Analyse Chemischer Reaktionen
Electrophilic Substitution Reactions
The 3-position of the pyrrolo[2,3-b]pyridine system is highly reactive toward electrophiles due to electron-rich regions in the aromatic system. Key reactions include:
Notable Findings :
-
Nitrosation with NaNO₂/HCl selectively produces 3-nitroso derivatives .
-
Reaction with aldehydes (e.g., formaldehyde) forms di-3-(pyrrolopyridyl)methanes via electrophilic attack .
Nucleophilic Substitution and Cross-Coupling
The halogenated derivatives undergo palladium-catalyzed cross-coupling reactions:
Sonogashira Coupling
-
Reagents : Pd/C, PPh₃, CuI, terminal alkynes, H₂O/Et₃N (1:1)
-
Products : 2-Alkynyl-7-azaindoles (e.g., 2-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridin-5-ol)
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
-
Products : 3-Aryl-1H-pyrrolo[2,3-b]pyridin-5-ol derivatives
Ring Expansion and Rearrangement
Treatment with chloroform and alkali induces ring expansion:
-
Reaction : 1H-Pyrrolo[2,3-b]pyridin-5-ol → 1,8-Naphthyridine derivative
-
Mechanism : Base-mediated cleavage followed by re-cyclization .
-
Conditions : NaOH (5 M), CHCl₃, reflux (12 h)
Condensation and Cyclization
The hydroxyl and amino groups facilitate condensation with carbonyl compounds:
Reaction with Acetylacetone
-
Conditions : Acetic acid, HCl (cat.), reflux (4 h)
-
Product : 5-(3-Acetyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pentan-2-one
-
Mechanism : Acid-catalyzed imine formation followed by cyclization .
Reaction with Malononitrile
Deprotection and Functional Group Interconversion
The hydroxyl group at the 5-position undergoes selective transformations:
Stability and Reactivity Trends
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that 1H-Pyrrolo[2,3-b]pyridin-5-ol exhibits potent anticancer properties. It has been shown to inhibit various tumor cell lines effectively. A notable study reported the synthesis of derivatives that target fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Compound 4h from this series exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM, alongside significant inhibition of breast cancer cell proliferation and induction of apoptosis in vitro .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target | IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibited |
| 4h | FGFR2 | 9 | Inhibited |
| 4h | FGFR3 | 25 | Inhibited |
| - | Breast Cancer (4T1) | - | Induced Apoptosis |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory and immunosuppressive properties, making it a candidate for treating inflammatory diseases and autoimmune disorders. Its ability to modulate immune responses could be beneficial in conditions characterized by excessive inflammation .
Inhibition of SGK-1 Kinase
Another significant application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). Compounds derived from this class have been proposed for treating renal and cardiovascular diseases by modulating electrolyte balance and cell proliferation processes associated with SGK-1 activity .
Table 2: SGK-1 Inhibition Potential
| Compound | Mechanism of Action | Application Area |
|---|---|---|
| Various Derivatives | SGK-1 Inhibition | Renal Disease, Cardiovascular Disease |
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and electronic devices. Its electron-rich structure allows for the synthesis of novel organic materials that can be utilized in advanced electronic applications .
Case Studies and Research Findings
Several studies highlight the versatility of this compound:
- FGFR Inhibitors : A series of derivatives were synthesized to evaluate their inhibitory effects on FGFR signaling pathways, demonstrating potential for cancer therapy .
- SGK-1 Related Disorders : Research indicated that specific derivatives could effectively inhibit SGK-1 activity, offering new therapeutic avenues for managing renal and cardiovascular disorders .
- Material Development : Investigations into the electronic properties revealed promising applications in organic electronics, paving the way for future innovations in material science .
Wirkmechanismus
The mechanism by which 1H-Pyrrolo[2,3-b]pyridin-5-ol exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Variations
The following table summarizes key structural analogs and their properties:
Physicochemical and Pharmacological Differences
Positional Isomers (4-/6-OH Derivatives) :
- 1H-Pyrrolo[2,3-b]pyridin-4-ol and -6-ol exhibit similar molecular weights but differ in hydrogen-bonding patterns due to hydroxyl group placement. These positional isomers are less prevalent in drug synthesis compared to the 5-OH derivative, possibly due to steric or electronic mismatches in target binding .
- 4-Nitro Derivative : The nitro group at position 4 introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution. However, its discontinuation () suggests synthetic inefficiency or instability under standard conditions.
Functional Group Modifications :
- 5-Carboxaldehyde : The aldehyde group expands utility in condensation reactions (e.g., forming Schiff bases) but increases volatility and toxicity risks .
- Silyl-Protected Derivatives : Bulky triisopropylsilyl groups improve solubility in organic solvents and prevent unwanted side reactions during multi-step syntheses, as seen in Venetoclax route optimization .
Biologische Aktivität
1H-Pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrrolopyridine derivatives and exhibits a unique structural framework that contributes to its pharmacological potential. Recent studies have highlighted its anticancer, anti-inflammatory, and neuropharmacological properties, making it a promising candidate for drug development.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrole ring fused with a pyridine ring, with a hydroxyl group at the 5th position of the pyridine. This configuration is crucial for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.13 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
Anticancer Activity
This compound has demonstrated potent anticancer properties across various tumor cell lines. Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells.
- Mechanism of Action : The compound interacts with specific molecular targets, such as fibroblast growth factor receptors (FGFRs), inhibiting their activity and disrupting signaling pathways essential for tumor growth. For instance, one study reported that derivatives of this compound inhibited FGFR1, 2, and 3 with IC50 values ranging from 7 to 712 nM .
- Case Study : In vitro evaluations against breast cancer cell lines MDA-MB-231 and MCF-7 revealed that certain derivatives significantly decreased cell viability at concentrations as low as 6.25 µM .
Anti-inflammatory Properties
Beyond its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to modulate immune responses, which may be beneficial in treating inflammatory diseases and autoimmune disorders.
Neuropharmacological Effects
Research has identified this compound as a potential dual ligand for serotonin receptors (5-HT6/5-HT2A), which play critical roles in mood regulation and cognition. This suggests its possible application in developing new treatments for psychiatric disorders.
The biological activity of this compound is largely attributed to its ability to bind to various enzymes and receptors:
- Kinase Inhibition : The compound can inhibit cyclin-dependent kinases (CDKs), leading to reduced proliferation in cancer cells.
- Receptor Modulation : By acting on serotonin receptors, it may influence neurotransmitter systems involved in mood and cognition .
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:
- Bioavailability : One study indicated a bioavailability of approximately 39.8%, suggesting favorable absorption characteristics .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and structural identifiers of 1H-Pyrrolo[2,3-b]pyridin-5-ol?
- Answer : The compound has a molecular formula of C7H6N2O and a molecular weight of 134.13 g/mol . Key identifiers include:
- CAS Numbers : 159487-13-5 (primary) and 98549-88-3 (alternative nomenclature) .
- InChI String :
1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H. - Structural Features : A fused bicyclic system with a hydroxyl group at position 5.
Q. What are common synthetic routes for preparing this compound?
- Answer : Synthesis often involves:
- Cyclization Reactions : Refluxing intermediates (e.g., chloranil in xylene) to form the pyrrolopyridine core .
- Functional Group Modifications : Coupling reactions, such as introducing fluorobenzoate moieties via nucleophilic aromatic substitution .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for targeting fibroblast growth factor receptors (FGFRs)?
- Answer : Key strategies include:
- Structure-Based Design : Retain the pyrrolo[2,3-b]pyridine core as a hinge binder. Introduce hydrogen-bond acceptors (e.g., trifluoromethyl groups) at position 5 to interact with Gly485 in FGFR1 .
- Hydrophobic Pocket Exploration : Replace methoxyphenyl substituents with bulkier groups (e.g., substituted aryl rings) to enhance binding affinity .
Q. What strategies address discrepancies in biological activity data among structurally similar derivatives?
- Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., kinase inhibition assays at fixed ATP concentrations) .
- Structural Analysis : Use molecular docking to compare binding modes. For instance, variations in FGFR isoform selectivity (e.g., FGFR1 vs. FGFR4) may arise from differences in hydrophobic pocket accessibility .
Q. How should analytical methods be developed for quantifying this compound in complex matrices?
- Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
- Mass Spectrometry : Employ LC-MS/MS in positive ion mode for trace-level quantification in biological samples .
Q. How can researchers assess toxicity when toxicological data for this compound is limited?
- Answer :
- In Silico Prediction : Use tools like ADMET Predictor™ or ProTox-II to estimate acute toxicity (e.g., LD50) and hepatotoxicity .
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays on human cell lines (e.g., HEK293) to screen for cytotoxicity .
Q. What functionalization strategies enhance the physicochemical or biological properties of this compound?
- Answer :
- Carboxylic Acid Derivatives : Introduce acetyl or glyoxylic acid groups at position 3 to improve solubility (e.g., 1H-pyrrolo[2,3-b]pyridine-3-acetic acid) .
- Halogenation : Bromine or fluorine substitution at position 2 enhances metabolic stability and bioavailability (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting chemical data (e.g., CAS numbers, structural identifiers) for this compound?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
